3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine
Description
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
BXRIJNNIKSMNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of thiophene-2-carbohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the morpholine ring under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Morpholine-Oxadiazole Hybrids
- 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) :
- 3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile :
Oxadiazole-Thiophene Derivatives
- 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid: Includes a carboxylic acid side chain, enabling salt formation or conjugation .
Oxadiazole-Piperidine/Aryl Hybrids
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide :
Key Observations:
- Trifluoromethyl Groups : In V-0219, the -CF₃ group improves metabolic stability and target engagement .
- Thiophene vs. Aryl Substitutents : Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to phenyl groups .
- Morpholine vs. Piperidine : Morpholine’s oxygen atom increases hydrophilicity, whereas piperidine derivatives often exhibit enhanced membrane permeability .
Biological Activity
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is with a molecular weight of approximately 227.28 g/mol. The structure features a morpholine ring substituted with a thiophenyl oxadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine have shown significant cytotoxicity against various cancer cell lines.
These findings indicate that the compound exhibits moderate to high cytotoxicity against lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
Antioxidant Activity
In addition to its anticancer properties, 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine has been evaluated for antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Studies have shown that oxadiazole derivatives can exhibit antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). The antioxidant capacity of these compounds is often assessed using various assays such as DPPH radical scavenging and ABTS radical cation decolorization.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole ring have demonstrated activity against a range of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.
The precise mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may interact with specific cellular targets such as:
- DNA : Inducing apoptosis in cancer cells.
- Enzymes : Inhibiting key metabolic enzymes involved in cancer progression.
- Receptors : Modulating receptor activity related to inflammation and immune response.
Case Studies
Several case studies have investigated the efficacy of oxadiazole derivatives in preclinical models:
- Study on Lung Cancer : A study demonstrated that a derivative similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine significantly reduced tumor size in A549 xenograft models.
- Study on Antioxidant Properties : Another study evaluated the antioxidant properties of various oxadiazole compounds and found that certain substitutions enhanced their radical scavenging ability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
